molecular formula C23H29N3O2 B2410995 N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 955594-28-2

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2410995
CAS No.: 955594-28-2
M. Wt: 379.504
InChI Key: JGNBUWCIIYNYRF-UHFFFAOYSA-N
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Description

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative linked to an oxalamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 1-propyl-1,2,3,4-tetrahydroquinoline moiety, followed by its functionalization to introduce the ethyl group. The final step involves the formation of the oxalamide linkage with p-tolylamine under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline ring.

Scientific Research Applications

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide
  • 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole

Uniqueness

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its specific combination of a quinoline derivative and an oxalamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-14-26-15-4-5-19-16-18(8-11-21(19)26)12-13-24-22(27)23(28)25-20-9-6-17(2)7-10-20/h6-11,16H,3-5,12-15H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNBUWCIIYNYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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